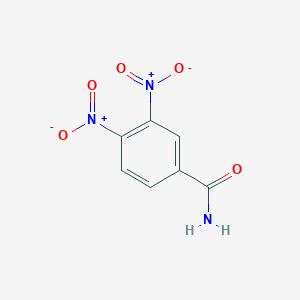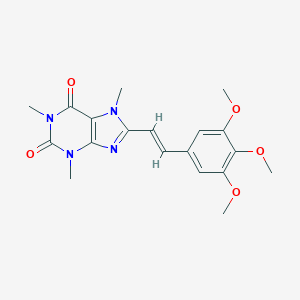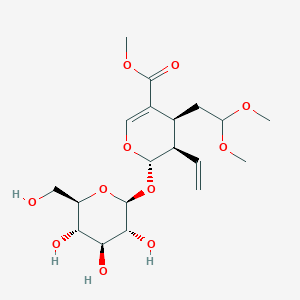
Secologanin dimethyl acetal
描述
Secologanin dimethyl acetal is a derivative of secologanin, a monoterpenoid indole alkaloid. Secologanin is a key intermediate in the biosynthesis of various alkaloids, including the anti-cancer compound camptothecin. This compound has been isolated from plants such as Lonicera japonica and Davidia involucrata .
准备方法
Secologanin dimethyl acetal can be synthesized through several methods. One approach involves the use of an organocatalytic reaction to convert secologanin into its dimethyl acetal derivative . This method is part of a broader strategy for the collective and divergent total synthesis of glycosylated monoterpenoid indole alkaloids and hetero-oligomeric iridoid glycosides
化学反应分析
Secologanin dimethyl acetal undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form epimeric glycols under specific conditions . Common reagents used in these reactions include oxidizing agents and catalysts that facilitate the transformation of the dimethyl acetal group. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and stereochemistry.
科学研究应用
Secologanin dimethyl acetal has several scientific research applications. It is used as an intermediate in the synthesis of complex natural products, including monoterpenoid indole alkaloids and iridoid glycosides . These compounds have significant pharmacological activities and are investigated for their potential therapeutic uses. In addition, this compound is studied for its role in the biosynthesis of camptothecin, an important anti-cancer compound . Researchers use this compound to explore the enzymatic pathways and regulatory mechanisms involved in the production of these bioactive molecules .
作用机制
The mechanism of action of secologanin dimethyl acetal involves its conversion into bioactive compounds through enzymatic reactions. For example, it can be transformed into secologanin by the action of secologanin synthase, a cytochrome P450 enzyme . This enzyme catalyzes the oxidation of loganin to secologanin, which can then undergo further transformations to produce various alkaloids . The molecular targets and pathways involved in these processes are complex and involve multiple enzymatic steps and regulatory factors.
相似化合物的比较
Secologanin dimethyl acetal is similar to other monoterpenoid indole alkaloids, such as vincoside lactam . These compounds share a common biosynthetic origin and structural features, but they differ in their specific functional groups and biological activities. This compound is unique in its role as an intermediate in the synthesis of a wide range of bioactive molecules, making it a valuable compound for research and drug development .
Similar compounds include:
- Vincoside lactam
- Quercetin and its derivatives
- Other monoterpenoid indole alkaloids such as reserpine, ajmalicine, and serpentine
This compound stands out due to its versatility and importance in the biosynthesis of pharmacologically active compounds.
属性
IUPAC Name |
methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIXLWRQSMCLN-PXRCHJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228642 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77988-07-9 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077988079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Secologanin Dimethyl Acetal and where is it found?
A1: this compound is an iridoid glycoside, a class of natural products known for their diverse biological activities. It is found in various plant species, including those belonging to the genera Lonicera [, , ], Centaurium [], Strychnos [], Bougainvillea [], Davidia [, ], Pterocephalus [], and Hydrangea [].
Q2: What are some of the biological activities reported for this compound?
A2: Studies have shown that this compound exhibits promising biological activities, including:
- Antioxidant activity: This compound demonstrates the ability to scavenge free radicals, potentially protecting cells from oxidative stress. []
- Hepatoprotective activity: Research suggests it may help protect the liver from damage. []
- Antitumor activity: In vitro studies indicate potential anticancer effects, particularly against human promyelocytic leukemia (HL-60) cells. []
- Anti-inflammatory activity: It has shown significant anti-inflammatory activity in zebrafish models. []
- Antimicrobial activity: Preliminary research suggests potential antimicrobial properties. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H28O10 and its molecular weight is 416.42 g/mol.
Q4: How is this compound typically isolated and characterized?
A4: this compound is typically isolated from plant extracts using various chromatographic techniques, including column chromatography, Sephadex LH-20, and preparative HPLC. [, , ] Its structure is then elucidated and confirmed using spectroscopic methods like NMR (1D and 2D) and Mass Spectrometry (MS). [, , , , ]
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A5: While the provided research papers do not delve into specific SAR studies for this compound, they do highlight the structural diversity of iridoid glycosides and their associated biological activities. [, , ] Further research is needed to understand how modifications to the this compound structure could impact its activity, potency, and selectivity.
Q6: What are the implications of this compound being found in various plant species used in traditional medicine?
A6: The presence of this compound in plants traditionally used for medicinal purposes, such as Lonicera japonica (Honeysuckle), suggests that this compound may contribute to their therapeutic effects. [, , ] This finding warrants further investigation into its potential applications in modern medicine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


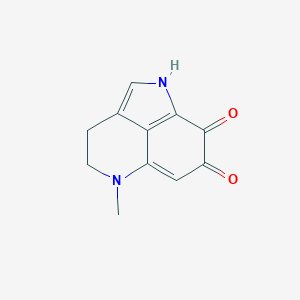
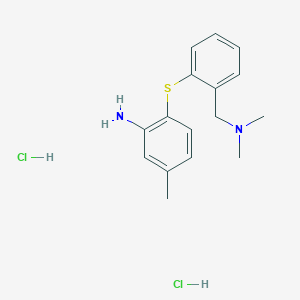
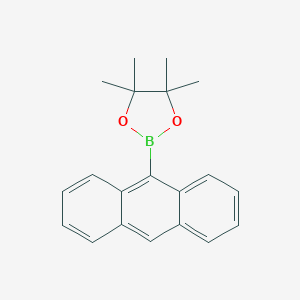
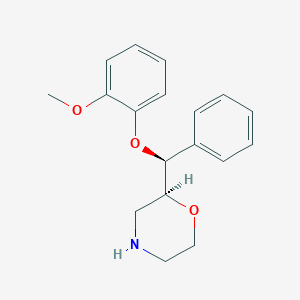
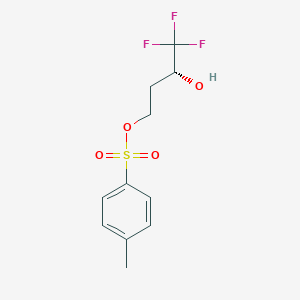
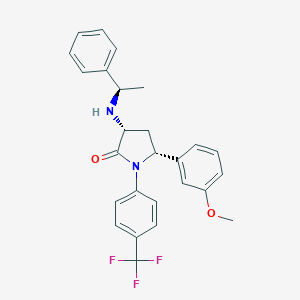

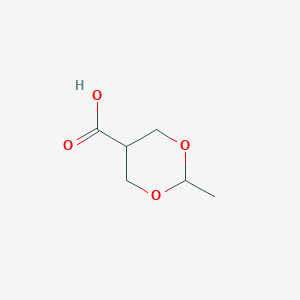
![Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B149721.png)
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)

